molecular formula C16H16Cl2 B12102338 4,4'-Dichloro-3,3',5,5'-tetramethyl-1,1'-biphenyl CAS No. 89448-05-5

4,4'-Dichloro-3,3',5,5'-tetramethyl-1,1'-biphenyl

Cat. No.: B12102338
CAS No.: 89448-05-5
M. Wt: 279.2 g/mol
InChI Key: UJXGDHBCDOALLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-Biphenyl, 4,4’-dichloro-3,3’,5,5’-tetramethyl- is an organic compound with the molecular formula C16H14Cl2. This compound is a derivative of biphenyl, where the biphenyl core is substituted with chlorine and methyl groups. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 4,4’-dichloro-3,3’,5,5’-tetramethyl- typically involves the chlorination and methylation of biphenyl. One common method includes the use of chlorinating agents such as thionyl chloride or sulfuryl chloride in the presence of a catalyst. The methylation can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where biphenyl is reacted with chlorinating and methylating agents in a controlled environment. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 4,4’-dichloro-3,3’,5,5’-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of biphenyl derivatives with reduced functional groups.

    Substitution: Formation of substituted biphenyl compounds.

Scientific Research Applications

1,1’-Biphenyl, 4,4’-dichloro-3,3’,5,5’-tetramethyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 4,4’-dichloro-3,3’,5,5’-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The chlorine and methyl groups on the biphenyl core influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Biphenyl, 4,4’-dichloro-: Similar in structure but lacks the methyl groups.

    1,1’-Biphenyl, 3,3’,5,5’-tetramethyl-: Similar in structure but lacks the chlorine atoms.

    1,1’-Biphenyl, 4,4’-dimethyl-: Contains only methyl groups without chlorine substitution.

Uniqueness

1,1’-Biphenyl, 4,4’-dichloro-3,3’,5,5’-tetramethyl- is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

89448-05-5

Molecular Formula

C16H16Cl2

Molecular Weight

279.2 g/mol

IUPAC Name

2-chloro-5-(4-chloro-3,5-dimethylphenyl)-1,3-dimethylbenzene

InChI

InChI=1S/C16H16Cl2/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14/h5-8H,1-4H3

InChI Key

UJXGDHBCDOALLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)C2=CC(=C(C(=C2)C)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.